(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid

Physicochemical profiling Drug-likeness Building block selection

(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid (CAS 885953-94-6, MF: C₁₂H₁₂N₂O₅, MW: 264.24 g/mol) is a 7,8-dimethoxy-substituted phthalazinone derivative bearing an N-acetic acid functional handle. The compound belongs to the 1(2H)-phthalazinone class, a privileged scaffold in medicinal chemistry, most notably as the core of clinically approved PARP1/2 inhibitors.

Molecular Formula C12H12N2O5
Molecular Weight 264.23 g/mol
CAS No. 885953-94-6
Cat. No. B3038685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid
CAS885953-94-6
Molecular FormulaC12H12N2O5
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)O)OC
InChIInChI=1S/C12H12N2O5/c1-18-8-4-3-7-5-13-14(6-9(15)16)12(17)10(7)11(8)19-2/h3-5H,6H2,1-2H3,(H,15,16)
InChIKeyPXVBMXPFVIUDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Source (7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic Acid (CAS 885953-94-6): Phthalazinone Building Block Procurement Guide


(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid (CAS 885953-94-6, MF: C₁₂H₁₂N₂O₅, MW: 264.24 g/mol) is a 7,8-dimethoxy-substituted phthalazinone derivative bearing an N-acetic acid functional handle . The compound belongs to the 1(2H)-phthalazinone class, a privileged scaffold in medicinal chemistry, most notably as the core of clinically approved PARP1/2 inhibitors [1]. As a carboxylic acid building block, it serves as a versatile intermediate for amide coupling and library synthesis, enabling systematic exploration of the phthalazinone chemical space in drug discovery programs .

Why Generic Substitution Fails for (7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic Acid Procurement


Phthalazinone acetic acid building blocks are not functionally interchangeable. The position and nature of ring substituents directly govern both the electronic properties of the phthalazinone core and the reactivity of the carboxylic acid handle, which in turn dictate downstream coupling efficiency and the physicochemical profile of final compounds . The 7,8-dimethoxy pattern imparts a distinct electron density distribution on the fused benzo ring compared to the 6,7-isomer, unsubstituted, or C4-substituted analogs, altering both the N-alkylation kinetics and the hydrogen-bonding capacity of the phthalazinone carbonyl [1]. Substituting a positional isomer or an unsubstituted analog without verifying these parameters risks irreproducible synthetic yields and divergent biological profiles in SAR campaigns, as documented for phthalazinone-based PARP inhibitor series [2].

Quantitative Differentiation Evidence: (7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic Acid vs. Closest Analogs


Lipophilicity and Ionization State: 7,8-Dimethoxy vs. 6,7-Dimethoxy Positional Isomer

The 7,8-dimethoxy substitution pattern yields a measured logP of –0.6916 and a strikingly low logD₇.₄ of –4.7257, indicating that the compound is essentially fully ionized at physiological pH and resides predominantly in the aqueous phase . This extreme hydrophilicity—driven by the combination of the carboxylic acid moiety and the electron-rich 7,8-dimethoxy arrangement—differentiates it from the 6,7-dimethoxy positional isomer (CAS 2059993-25-6), which, while sharing the same molecular formula and weight (C₁₂H₁₂N₂O₅, MW 264.24), presents a different electronic distribution on the benzo ring [1]. Although directly comparable logD values for the 6,7-isomer are not publicly available from the same assay platform, the positional shift of methoxy groups alters the computed polar surface area and hydrogen-bond acceptor topology, which predictably modulates logD and aqueous solubility .

Physicochemical profiling Drug-likeness Building block selection Phthalazinone SAR

Hydrogen-Bond Donor/Acceptor Profile: Impact on Downstream Coupling Efficiency

The target compound possesses exactly 1 hydrogen-bond donor (carboxylic acid –OH) and 8 hydrogen-bond acceptors, with a polar surface area of 72.233 Ų . This profile is highly favorable for fragment-based screening and amide coupling library generation: the single HBD ensures chemoselective activation of the carboxylic acid without competing protection/deprotection of additional donors, while the 8 HBAs provide ample opportunities for target engagement in downstream biological screening [1]. In contrast, the unsubstituted analog (1-oxophthalazin-2(1H)-yl)acetic acid (CAS 90689-39-7, C₁₀H₈N₂O₃, MW 204.18) lacks the two methoxy groups, resulting in fewer hydrogen-bond acceptors (6 vs. 8) and a lower PSA (~55 Ų estimated), which reduces both aqueous solubility and the potential for key polar interactions in the final compounds . The 4-methyl-substituted analog (CAS 68775-82-6, C₁₁H₁₀N₂O₃, MW 218.21) introduces a lipophilic methyl group at C4, further diverging the electronic and steric profile.

Medicinal chemistry Amide coupling Library synthesis Fragment-based drug discovery

Sourcing Purity Differentiation: 98% NLT vs. Standard 95% Grade

The target compound is commercially available at two distinct purity tiers: a standard 95% grade (offered by ChemDiv, CymitQuimica, and others) and a higher 98% NLT (Not Less Than) grade manufactured under ISO quality systems by MolCore . The 98% NLT specification is particularly relevant for applications requiring precise stoichiometric control, such as fragment library construction where impurities can confound hit validation. In contrast, the 6,7-dimethoxy positional isomer is predominantly available only at 95% purity from Enamine and American Elements, with the higher-cost 98% grade less consistently accessible across suppliers .

Quality assurance Procurement specification ISO-certified supply Analytical chemistry

Precedented Utility in PARP Inhibitor Chemical Space: Scaffold Validation

The 7,8-dimethoxy-1(2H)-phthalazinone core is the direct structural precursor of the PARP inhibitor pharmacophore found in multiple clinical candidates and approved drugs. The 7,8-dimethoxy substitution pattern appears in patent-protected phthalazinone series (KuDOS/AstraZeneca patents including US 7,196,085 and US 7,750,006), where the N-acetic acid moiety serves as the attachment point for diverse amide-linked side chains that confer PARP-1/2 potency and selectivity [1][2]. The unsubstituted or 4-methyl-substituted phthalazinone acetic acid analogs lack the methoxy groups that occupy the solvent-exposed region of the PARP active site in co-crystal structures of related inhibitors [3]. While no direct IC₅₀ comparison data for the free acid building block versus its analogs are publicly available, the structural precedent from the patent literature confirms that the 7,8-dimethoxy pattern is a deliberate design element, not an arbitrary substitution choice.

PARP inhibition DNA repair Oncology Phthalazinone drugs

Optimal Application Scenarios for (7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)acetic Acid Procurement


PARP Inhibitor Fragment Library Construction and Lead Optimization

The compound is ideally suited as a carboxylic acid handle for generating diverse amide-coupled libraries targeting PARP-1, PARP-2, PARP-7, PARP-14, or dual PARP/HDAC inhibitors. The 7,8-dimethoxy pattern matches the substitution motif validated in KuDOS/AstraZeneca patent families, providing a direct synthetic entry point into clinically precedented chemical space [1]. The logD₇.₄ of –4.7257 ensures that all derived amide coupling products retain measurable aqueous solubility for biochemical assay compatibility, addressing a common failure mode in phthalazinone-based lead optimization where excessively lipophilic side chains precipitate out of assay media .

Physicochemical Property-Driven Building Block Selection for Aqueous-Compatible Fragment Screening

With a measured logP of –0.6916 and PSA of 72.233 Ų, this compound resides comfortably within fragment-like chemical space (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3… though HBA = 8 is high but contextually appropriate for the phthalazinone class). The extreme aqueous solubility (logSw = –1.7823, corresponding to ~16.5 mg/mL estimated solubility) makes it particularly suitable for fragment-based screening by NMR or SPR where high aqueous concentrations (≥1 mM) are required without DMSO co-solvent artifacts [2].

Comparative SAR Studies Requiring Strict Isomer Identity Control

For med-chem programs systematically probing the effect of methoxy substitution topology on target engagement, the 7,8-dimethoxy compound serves as one arm of a controlled comparator pair with the 6,7-dimethoxy isomer (CAS 2059993-25-6). The availability of the target compound at 98% NLT purity under ISO quality systems ensures that observed biological or biochemical differences can be attributed to the substitution pattern rather than to impurity-driven artifacts, a critical concern when interpreting subtle SAR trends at the single-digit micromolar potency level.

Multi-Step Synthesis of Advanced Phthalazinone Intermediates via N-Acetic Acid Functionalization

The N-acetic acid group provides a single, unambiguous point of derivatization through standard amide coupling (HATU/EDCI/DCC) or esterification protocols. This contrasts with C4-substituted phthalazinone acetic acids (e.g., CAS 68775-82-6) where steric hindrance from the 4-methyl group can retard N-alkylation kinetics, as documented in the synthetic procedures of Pfizer patent EP 0397350 describing oxophthalazinyl acetic acid preparation methods [3]. The 7,8-dimethoxy electron-donating groups further activate the phthalazinone ring toward N-alkylation relative to unsubstituted analogs.

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